CD1530

Retinoid Receptor Selectivity RARγ Agonism Nuclear Receptor Pharmacology

CD1530's unparalleled RARγ selectivity (Ki=150 nM) and transcriptional potency (AC50=1.8 nM) make it irreplaceable for experiments requiring clean activation of RARγ signaling. Its oral bioavailability enables convenient in vivo dosing in musculoskeletal and cancer models, and its bactericidal activity against MRSA persisters (MIC50=2 µg/mL) supports antimicrobial research. Generic substitution risks compromising reproducibility and data integrity.

Molecular Formula C27H26O3
Molecular Weight 398.5 g/mol
CAS No. 107430-66-0
Cat. No. B1668750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCD1530
CAS107430-66-0
Synonyms4-(6-hydroxy-7-tricyclo(3.3.1.13,7)dec-1-yl-2-naphthalenyl)benzoic acid
CD1530
Molecular FormulaC27H26O3
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=C(C=C5C=CC(=CC5=C4)C6=CC=C(C=C6)C(=O)O)O
InChIInChI=1S/C27H26O3/c28-25-12-22-6-5-21(19-1-3-20(4-2-19)26(29)30)10-23(22)11-24(25)27-13-16-7-17(14-27)9-18(8-16)15-27/h1-6,10-12,16-18,28H,7-9,13-15H2,(H,29,30)
InChIKeyVCQGNUWOMLYNNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CD1530 (CAS 107430-66-0): Potent and Selective RARγ Agonist for Retinoid Signaling Research and Preclinical Cancer Prevention Studies


CD1530 (CAS 107430-66-0) is a synthetic retinoid that functions as a potent and selective agonist of the retinoic acid receptor gamma (RARγ), a nuclear receptor involved in the regulation of cell differentiation, proliferation, and apoptosis [1]. This compound is a small molecule with the molecular formula C27H26O3 and a molecular weight of 398.49 g/mol [2]. Its chemical name is 4-(6-hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid. CD1530 is primarily utilized as a research tool to dissect RARγ-specific signaling pathways, which are distinct from those mediated by RARα, RARβ, or the retinoid X receptors (RXRs). It is not an approved drug but a valuable chemical probe for preclinical investigation in oncology, dermatology, and orthopedics.

Why RAR and RXR Agonists Cannot Be Considered Interchangeable: The Critical Case for RARγ Selectivity in CD1530 Procurement


The nuclear receptor superfamily of retinoid receptors is functionally diverse. CD1530 is a selective agonist for the retinoic acid receptor gamma (RARγ) isoform [1]. In contrast, other retinoids used in research, such as bexarotene, are agonists for the retinoid X receptors (RXRs), and all-trans retinoic acid (ATRA) is a pan-agonist for RARα, RARβ, and RARγ . These receptors form distinct heterodimers and regulate different, sometimes opposing, sets of target genes [2]. Consequently, substituting a pan-RAR agonist (like ATRA) or an RXR agonist (like bexarotene) for CD1530 will activate a broad and different spectrum of transcriptional programs, confounding experimental outcomes and failing to specifically interrogate RARγ-mediated biology. The unique pharmacological profile of CD1530 is therefore non-substitutable for researchers aiming to achieve selective RARγ modulation.

Quantitative Evidence Guide: Defining CD1530 Differentiation from Key Retinoid Comparators


Superior RARγ Selectivity Profile of CD1530 Versus Pan-Agonist All-Trans Retinoic Acid (ATRA)

CD1530 demonstrates a distinct selectivity profile for the RARγ receptor isoform compared to the natural pan-agonist all-trans retinoic acid (ATRA). CD1530 exhibits a high binding affinity for RARγ (Ki = 150 nM), with a clear selectivity window over RARβ (Ki = 1500 nM) and RARα (Ki = 2750 nM), corresponding to 10-fold and 18-fold selectivity, respectively . In contrast, ATRA binds with high affinity to all three RAR subtypes (Kd values of 0.2, 0.4, and 0.2 nM for RARα, β, and γ, respectively) . This quantitative difference in selectivity is critical; CD1530 enables the pharmacological dissection of RARγ-specific signaling, whereas ATRA's pan-activity induces a broad, non-specific transcriptional response .

Retinoid Receptor Selectivity RARγ Agonism Nuclear Receptor Pharmacology Binding Affinity

Transcriptional Activation Efficacy of CD1530 at RARγ Compared to Bexarotene's RXR Activity

While CD1530 activates RARγ-mediated transcription with an AC50 of 1.8 nM , it is crucial to understand that this activity is fundamentally different from that of RXR agonists like bexarotene. Bexarotene activates RXRα, RXRβ, and RXRγ with EC50s of 33, 24, and 25 nM, respectively . These values quantify the potency of each compound at its respective primary target, but they do not imply functional equivalence. CD1530's low nanomolar AC50 for RARγ transcription confirms its high potency at this specific receptor, while bexarotene's activity is directed at an entirely different receptor family (RXRs). This is not a direct comparison of the same endpoint but highlights the orthogonal mechanisms of action, which is a primary reason for selecting one compound over the other based on the biological pathway under investigation.

Transcriptional Activation AC50 RARγ Agonist RXR Agonist Bexarotene Comparison

Superior Efficacy of CD1530 and Bexarotene Combination Over Monotherapy in Murine Oral Carcinogenesis Model

In a direct head-to-head in vivo study, the combination of CD1530 (2.5 mg/100 mL in drinking water) and bexarotene (300 mg/kg in diet) was more effective than either drug alone in preventing oral carcinogenesis [1]. The study used a murine model of oral-cavity squamous-cell carcinoma induced by 4-nitroquinoline 1-oxide (4-NQO). The groups receiving the combination therapy (4N+B+C) and CD1530 monotherapy (4N+C) showed decreased numbers of neoplastic tongue lesions and reduced lesion severity compared to the carcinogen-only control group (4-NQO). Furthermore, the combination group exhibited a dramatically greater reduction in markers of oxidative stress (4-HNE staining), cell proliferation (β-catenin), and invasion (MMP9) compared to either monotherapy [1]. This provides direct quantitative evidence for the synergistic benefit of targeting both RARγ and RXR pathways.

Oral Cancer Chemoprevention In Vivo Efficacy Combination Therapy Bexarotene Synergy 4-NQO Model

CD1530 as a CYP26A1 Inhibitor: A Secondary Pharmacological Activity with Unique Potential

Beyond its primary role as an RARγ agonist, CD1530 possesses a distinct secondary pharmacological activity: it is a potent inhibitor of CYP26A1, the major enzyme responsible for retinoic acid catabolism, with an IC50 of 530 nM [1]. This activity is comparable to the known CYP inhibitor ketoconazole in this assay [1]. This dual-functionality—RARγ agonism coupled with the inhibition of retinoic acid degradation—represents a unique mechanistic profile not shared by other common RARγ agonists or pan-retinoids. While bexarotene's primary target is RXR, its effect on CYP26A1 is not a well-characterized feature of its pharmacology. This secondary property of CD1530 could lead to enhanced and prolonged retinoid signaling in target tissues, a hypothesis that can be directly tested in research settings.

CYP26A1 Inhibition Retinoic Acid Metabolism Pharmacological Differentiation Cytochrome P450

Inhibition of Heterotopic Ossification (HO) and Modulation of Smad Signaling by CD1530

CD1530 has emerged as a potent inhibitor of heterotopic ossification (HO), a pathological bone formation process. In a transgenic mouse model carrying a Cre-inducible constitutively active ALK2 mutation, oral administration of CD1530 (4 mg/kg, p.o.) effectively inhibited HO [1]. Mechanistically, this effect is linked to its ability to reduce Smad1/5/8 phosphorylation and overall Smad protein levels, key downstream effectors of the BMP signaling pathway . This functional differentiation is significant when compared to other retinoids like bexarotene, which is an RXR agonist and is not characterized for this specific anti-ossification activity. The unique ability of CD1530 to modulate this pathway provides a clear rationale for its selection in orthopedic and musculoskeletal research.

Heterotopic Ossification Orthopedic Research Smad Signaling BMP Pathway Achilles Tendon Healing

Defined Research and Preclinical Application Scenarios for CD1530 Based on Quantitative Evidence


In Vivo Chemoprevention Studies for Oral and Esophageal Cancers

CD1530 is a critical component for in vivo chemoprevention studies in oral and esophageal squamous cell carcinoma. The evidence demonstrates that the combination of CD1530 (2.5 mg/100 mL drinking water) with the RXR agonist bexarotene (300 mg/kg diet) provides superior efficacy in reducing the number and severity of neoplastic lesions compared to either agent alone in the 4-NQO mouse model [1]. Researchers should procure CD1530 to replicate and expand upon this validated combination strategy, focusing on its unique RARγ agonism and its synergistic effect with RXR activation on reducing markers of proliferation (β-catenin), oxidative stress (4-HNE), and invasion (MMP9) [1].

Orthopedic Research on Heterotopic Ossification and Tendon Healing

For laboratories focused on orthopedic disorders such as heterotopic ossification (HO) and Achilles tendon healing, CD1530 is the retinoid of choice. Data shows that oral administration of CD1530 (4 mg/kg) potently inhibits HO in a transgenic mouse model of fibrodysplasia ossificans progressiva (FOP) [2]. Furthermore, it reduces Smad1/5/8 phosphorylation, a key mechanism in its therapeutic effect . This specific, data-backed application is not a known property of other common retinoid agonists like bexarotene or ATRA, making CD1530 the unique and required tool compound for this line of investigation.

Dissection of RARγ-Specific Transcriptional Programs

CD1530 is the optimal tool for researchers requiring selective pharmacological activation of RARγ to differentiate its function from RARα and RARβ. Its selectivity profile (Ki of 150 nM for RARγ, with 10-fold and 18-fold selectivity over RARβ and RARα, respectively) is well-defined . In contrast, the natural ligand ATRA is a pan-agonist with sub-nanomolar affinity for all three isoforms (Kd values of 0.2-0.4 nM) . By using CD1530 in transcriptomic studies (e.g., RNA-Seq in RARγ-expressing cell lines like SCC-25 [3]), scientists can specifically map RARγ-dependent gene networks without the confounding activation of other RAR isoforms.

Investigating the Interplay Between Retinoid Signaling and Metabolism

CD1530 is uniquely positioned for studies examining the intersection of retinoid receptor activation and retinoic acid metabolism. Its dual activity as a potent RARγ agonist and a CYP26A1 inhibitor (IC50 = 530 nM) [4] offers a single-agent approach to simultaneously activate the receptor and block the degradation of its endogenous ligand. This pharmacological profile allows researchers to investigate the consequences of sustained, localized retinoid signaling, a hypothesis that cannot be tested with a pan-agonist like ATRA or an RXR agonist like bexarotene, which lacks this combined activity. Procurement of CD1530 is justified for projects seeking to modulate both the signal and its metabolic termination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for CD1530

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.